molecular formula C17H20N4O5S B2698552 methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 2034494-21-6

methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B2698552
CAS No.: 2034494-21-6
M. Wt: 392.43
InChI Key: LSWCDKUNEWXAJC-UHFFFAOYSA-N
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Description

Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate is a structurally complex small molecule characterized by three key motifs:

  • A pyrrolidine ring substituted at the 3-position with a 2-methylpyrimidin-4-yl ether group.
  • A sulfonamide linkage bridging the pyrrolidine to a para-substituted phenyl ring.
  • A methyl carbamate group attached to the phenyl ring.

The carbamate group may enhance solubility or act as a prodrug moiety, though experimental validation is required.

Properties

IUPAC Name

methyl N-[4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-12-18-9-7-16(19-12)26-14-8-10-21(11-14)27(23,24)15-5-3-13(4-6-15)20-17(22)25-2/h3-7,9,14H,8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWCDKUNEWXAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate typically involves a multi-step organic synthesis process. Key steps include:

  • Formation of the 2-methylpyrimidine-4-yl ether

  • Sulfonylation of the pyrrolidine derivative

  • Carbamate formation

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as solvent selection, temperature control, and catalytic processes are fine-tuned to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions at the pyrimidine ring, potentially altering its pharmacological properties.

  • Reduction: Reduction reactions can target the sulfonyl or carbamate groups, leading to a variety of derivatives.

  • Substitution: Electrophilic and nucleophilic substitutions are possible, particularly at the pyrrolidine and pyrimidine moieties.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reagents: For electrophilic and nucleophilic substitution, reagents like halogens or alkylating agents are commonly used.

Major Products:

  • Oxidation Products: May include various pyrimidine oxides or sulfoxides.

  • Reduction Products: Could result in reduced carbamate or sulfonyl derivatives.

  • Substitution Products: Diverse derivatives depending on the substitution site and reagent used.

Scientific Research Applications

Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate finds applications across various scientific domains:

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Studies on reaction mechanisms and synthetic pathways.

Biology:

  • Potential use in probing biochemical pathways.

  • Investigations into cell signaling and molecular interactions.

Medicine:

  • Could serve as a lead compound for drug discovery and development.

  • Studies on its pharmacological effects and therapeutic potential.

Industry:

  • Applications in the development of specialty chemicals.

  • Potential use in materials science for developing novel polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on its structure and functional groups. Key pathways may involve:

  • Enzyme Inhibition or Activation: Binding to active sites or allosteric sites of enzymes.

  • Receptor Binding: Interaction with specific cellular receptors, influencing signal transduction pathways.

  • Molecular Interactions: Formation of complexes with other biomolecules, impacting their function and stability.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound uses a pyrrolidine-pyrimidine-oxy scaffold, whereas analogs in employ a pyrazolo[3,4-d]pyrimidine core fused to a chromenone system. The latter’s fused aromatic systems may enhance π-π stacking interactions but reduce conformational flexibility compared to the target’s pyrrolidine .

Terminal Functional Groups: The methyl carbamate in the target contrasts with the sulfonamide and benzamide groups in compounds.

Fluorination :

  • Both compounds feature fluorine atoms on aromatic rings, which enhance lipophilicity and metabolic stability. The target lacks fluorine, suggesting reduced membrane permeability but possibly improved solubility.

Molecular Weight and Melting Points: The compound with a molecular weight of 589.1 and MP 175–178°C indicates high crystallinity, likely due to its rigid chromenone core. The target’s pyrrolidine and carbamate groups may lower its melting point, favoring amorphous solid forms.

Pharmacokinetic and Physicochemical Implications

  • Solubility : The target’s carbamate and pyrrolidine groups may improve aqueous solubility compared to the fluorinated, aromatic-heavy analogs in .
  • Bioavailability : Fluorine in compounds enhances lipophilicity and blood-brain barrier penetration, whereas the target’s polar carbamate may restrict tissue distribution.
  • Metabolic Stability : The absence of fluorine in the target could reduce cytochrome P450-mediated metabolism, but the carbamate may undergo esterase-mediated hydrolysis.

Biological Activity

Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate, with CAS number 2034494-21-6, is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates functional groups that suggest possible interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S, with a molecular weight of 392.4 g/mol. The compound features a pyrimidine ring, a pyrrolidine moiety, and a sulfonamide group, which may contribute to its biological properties.

PropertyValue
CAS Number2034494-21-6
Molecular FormulaC17H20N4O5S
Molecular Weight392.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that derivatives containing pyrimidine and pyrrolidine structures can induce apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects at nanomolar concentrations, suggesting potential as effective anticancer agents .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various thiosemicarbazone derivatives against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, leading to morphological changes characteristic of apoptosis .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. The sulfonamide group may play a crucial role in modulating enzyme activity, while the pyrimidine and pyrrolidine moieties could facilitate binding to biological targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with other known biologically active compounds containing similar structural features.

Compound NameBiological ActivityReference
2-Acetylpyridine N(4)-phenyl thiosemicarbazonesAnticancer
Pyrrolidine derivativesAntimicrobial & Anticancer
Pyrimidine-based compoundsDiverse biological activities

Future Directions in Research

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific molecular interactions and pathways affected by this compound.
  • Structural Modifications : Synthesizing analogs to enhance biological activity or reduce toxicity.

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